4-Pentylphenyl 4-propylbenzoate chemical structure and properties
4-Pentylphenyl 4-propylbenzoate chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and characterization of 4-Pentylphenyl 4-propylbenzoate, a nematic liquid crystal. The information is curated for professionals in research and development.
Chemical Structure and Identification
4-Pentylphenyl 4-propylbenzoate is an organic compound classified as a phenyl ester. Its molecular structure consists of a 4-pentylphenyl group connected via an ester linkage to a 4-propylbenzoyl group.
Caption: 2D Chemical Structure of 4-Pentylphenyl 4-propylbenzoate.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 50649-60-0[1] |
| Molecular Formula | C21H26O2 |
| Molecular Weight | 310.43 g/mol |
| SMILES | CCCCCc1ccc(OC(=O)c2ccc(CCC)cc2)cc1[1] |
| InChI | 1S/C21H26O2/c1-3-5-6-8-18-11-15-20(16-12-18)23-21(22)19-13-9-17(7-4-2)10-14-19/h9-16H,3-8H2,1-2H3[1] |
| InChIKey | WNBFPAKRCJNBBS-UHFFFAOYSA-N[1] |
| IUPAC Name | 4-pentylphenyl 4-propylbenzoate |
Physicochemical Properties
4-Pentylphenyl 4-propylbenzoate is a nematic liquid crystal, a state of matter that has properties between those of a conventional liquid and those of a solid crystal.[2] This property is central to its applications in optical electronics, such as in liquid-crystal displays (LCDs).
Table 2: Physical and Chemical Properties
| Property | Value | Reference |
| Appearance | Liquid crystal | [1] |
| Melting Point | 15-18 °C | |
| Boiling Point | 433.9 °C at 760 mmHg | |
| Density | 0.989 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.543 | [1] |
| Flash Point | >230 °F (>110 °C) | |
| Storage Temperature | 2-8°C | [1] |
Experimental Protocols
Synthesis
General Fischer Esterification Workflow:
Caption: General workflow for the synthesis of 4-Pentylphenyl 4-propylbenzoate.
Methodology:
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Reactant Mixture: 4-Propylbenzoic acid and 4-pentylphenol are dissolved in an anhydrous solvent such as toluene in a round-bottom flask.
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Catalyst Addition: A catalytic amount of a strong acid, for instance, concentrated sulfuric acid or p-toluenesulfonic acid, is added to the mixture.
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Reaction: The mixture is heated to reflux. A Dean-Stark apparatus is typically used to remove the water formed during the reaction, which drives the equilibrium towards the formation of the ester product.
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Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).
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Workup: Once the reaction is complete, the mixture is cooled to room temperature. The organic layer is washed with a basic solution (e.g., sodium bicarbonate) to neutralize the acid catalyst, followed by washing with brine. The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate).
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Purification: The solvent is removed under reduced pressure, and the crude product is purified. Purification can be achieved by column chromatography on silica gel or by recrystallization from a suitable solvent.
Characterization
While the actual spectra for 4-Pentylphenyl 4-propylbenzoate are not publicly available, the expected chemical shifts can be predicted based on the analysis of similar structures.
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on both phenyl rings, as well as signals for the aliphatic protons of the propyl and pentyl chains. The aromatic protons would appear in the downfield region (typically 7.0-8.2 ppm). The protons of the CH2 group adjacent to the ester oxygen would be shifted downfield compared to the other methylene groups of the pentyl chain. Similarly, the protons of the CH2 group of the propyl chain attached to the benzene ring would be deshielded. The terminal methyl groups of both alkyl chains would appear in the upfield region (around 0.9 ppm).
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¹³C NMR: The carbon NMR spectrum would display distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the ester group is expected to have a chemical shift in the range of 165-175 ppm. The aromatic carbons would resonate between 110-155 ppm. The carbons of the alkyl chains would appear in the upfield region of the spectrum.
An IR spectrum of 4-Pentylphenyl 4-propylbenzoate would exhibit characteristic absorption bands for its functional groups.
Table 3: Predicted IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C=O (Ester) | ~1735-1750 (strong) |
| C-O (Ester) | ~1150-1250 (strong) |
| C-H (Aromatic) | ~3000-3100 (medium) |
| C=C (Aromatic) | ~1450-1600 (medium, multiple bands) |
| C-H (Aliphatic) | ~2850-2960 (strong) |
The mass spectrum of 4-Pentylphenyl 4-propylbenzoate provides information about its molecular weight and fragmentation pattern. A GC-MS spectrum is available in the SpectraBase database.
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Molecular Ion Peak (M⁺): The mass spectrum would show a molecular ion peak at m/z = 310, corresponding to the molecular weight of the compound.
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Fragmentation Pattern: Common fragmentation pathways for phenyl benzoates include cleavage of the ester bond. Expected major fragments would correspond to the acylium ion [CH3(CH2)2C6H4CO]⁺ and the phenoxy radical or cation derived from the 4-pentylphenol moiety. Further fragmentation of the alkyl chains would also be observed.
Applications
As a nematic liquid crystal, 4-Pentylphenyl 4-propylbenzoate is primarily of interest for applications in optical electronics. Its properties make it a potential component in liquid crystal displays (LCDs) and other electro-optical devices.
Safety Information
Hazard Statements:
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May cause long-lasting harmful effects to aquatic life.
Precautionary Statements:
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Avoid release to the environment.
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Dispose of contents/container in accordance with local/regional/national/international regulations.
It is recommended to handle this chemical in a well-ventilated area, wearing appropriate personal protective equipment, including gloves and safety glasses. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
